Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate
Description
Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate is a heterocyclic compound featuring a benzothieno[2,3-d]pyrimidine core. This scaffold is substituted with a 4-amino group, a tetrahydrobenzene ring (5,6,7,8-tetrahydro), and a sulfanyl-linked butanoyl chain terminating in an ethyl benzoate ester. The compound’s structure integrates key pharmacophores: the pyrimidine ring enables hydrogen bonding and π-π interactions, the sulfanyl bridge enhances metabolic stability, and the benzoate ester modulates solubility and bioavailability .
Properties
IUPAC Name |
ethyl 4-[4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S2/c1-2-30-22(29)14-9-11-15(12-10-14)25-18(28)8-5-13-31-23-26-20(24)19-16-6-3-4-7-17(16)32-21(19)27-23/h9-12H,2-8,13H2,1H3,(H,25,28)(H2,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIHKXWYOPVGSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCSC2=NC(=C3C4=C(CCCC4)SC3=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
-
Formation of the Benzothiopyrimidine Core: : The synthesis begins with the preparation of the benzothiopyrimidine core. This can be achieved by condensing 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl .
-
Introduction of the Sulfanyl Group: This can be done using appropriate thiol reagents under suitable reaction conditions .
-
Attachment of the Butanoyl Group: : The butanoyl group is then attached to the sulfanyl-substituted benzothiopyrimidine core through an acylation reaction using butanoyl chloride or an equivalent acylating agent .
-
Formation of the Amino Benzoate Moiety: : Finally, the amino benzoate moiety is introduced by reacting the intermediate compound with ethyl 4-aminobenzoate under suitable conditions .
Chemical Reactions Analysis
Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA) .
-
Reduction: : Reduction reactions can be performed on the nitro or carbonyl groups present in the compound. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the amino or ester groups. Common reagents for these reactions include alkyl halides and acyl chlorides .
Scientific Research Applications
Modulation of Chemokine Receptors
Recent studies have identified Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate as a potential modulator of chemokine receptors. These receptors are crucial for mediating inflammatory and immune responses. The modulation of chemokine receptors presents a promising strategy for developing new therapies for inflammatory and immune diseases such as rheumatoid arthritis and multiple sclerosis .
Anticancer Potential
Compounds similar in structure to Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate have shown inhibitory effects on specific enzymes involved in tumor growth. This suggests that the compound may exhibit anticancer properties through the inhibition of pathways critical for cancer cell proliferation .
Physical Properties
The compound has a molecular formula of and a molecular weight of approximately 277.34 g/mol. Understanding these properties is essential for predicting its behavior in biological systems and during synthesis .
Biological Mechanism of Action
While the exact mechanism of action for Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate is not fully elucidated, it is believed to interact with various biological targets such as enzymes or receptors involved in signaling pathways critical for cellular functions .
Case Study 1: Inhibition of Tumor Growth
In vitro studies have demonstrated that similar compounds can inhibit the activity of specific kinases involved in cancer cell signaling pathways. This suggests that Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate may also possess similar anticancer effects.
Case Study 2: Anti-inflammatory Effects
Research has shown that modulation of chemokine receptors by related compounds can reduce inflammation in animal models of arthritis. This indicates potential therapeutic applications for Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate in treating chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Key Observations:
Core Substitutions: The 4-amino group in the target compound and ’s analogue likely enhance hydrogen bonding with biological targets, whereas the 4-oxo group in and reduces basicity .
Ring Saturation : The tetrahydrobenzene ring in the target compound and introduces conformational rigidity, while hexahydro derivatives () may increase solubility .
Limitations of Current Data
- Bioactivity Gaps: No direct IC50 or Ki values are reported for the target compound.
- Synthetic Accessibility: The butanoyl chain in the target compound may require multi-step synthesis compared to shorter chains in analogues .
Biological Activity
Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate (CAS: 496028-85-4) is a compound of significant interest due to its potential biological activities. This article examines its biological activity, including antitumor effects, cardiovascular implications, and pharmacokinetic properties.
Chemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O3S2 |
| Molar Mass | 456.58 g/mol |
| Density | 1.39 ± 0.1 g/cm³ (Predicted) |
| pKa | 13.32 ± 0.46 (Predicted) |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate. For instance, derivatives of the benzothieno-pyrimidine structure have shown promising results in inhibiting cancer cell proliferation.
In a study evaluating various derivatives for their cytotoxic effects against breast cancer cell lines, several compounds exhibited an IC50 range from 23.2 to 49.9 μM , indicating potent antitumor activity. Other derivatives displayed moderate activity with IC50 values between 52.9 and 95.9 μM .
Cardiovascular Effects
The cardiovascular implications of similar sulfonamide compounds suggest that Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate may influence perfusion pressure and coronary resistance. Experimental models using isolated rat hearts have demonstrated that certain derivatives can reduce perfusion pressure and coronary resistance significantly .
These findings imply that the compound may interact with calcium channels or other biomolecules involved in cardiovascular regulation . Further pharmacokinetic studies are necessary to elucidate its mechanisms of action.
Pharmacokinetics
Understanding the pharmacokinetic profile of Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate is crucial for assessing its therapeutic potential. Theoretical methods such as ADME/PK analyses have been employed to predict absorption, distribution, metabolism, and excretion (ADME) properties .
Case Studies
- Antitumor Evaluation : In a controlled study involving various derivatives of benzothieno-pyrimidine compounds, researchers found that several exhibited significant cytotoxicity against human breast cancer cell lines, supporting the hypothesis that modifications in structure can enhance biological activity .
- Cardiovascular Interaction : A recent investigation into the effects of sulfonamide derivatives on isolated rat hearts revealed a time-dependent decrease in perfusion pressure when treated with specific compounds related to Ethyl 4-[({[(4-amino...]}]benzoate), suggesting potential therapeutic applications in managing hypertension .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
